molecular formula C20H19N3S B1302790 4-Trityl-3-thiosemicarbazide CAS No. 21198-26-5

4-Trityl-3-thiosemicarbazide

Cat. No.: B1302790
CAS No.: 21198-26-5
M. Wt: 333.5 g/mol
InChI Key: BGBVNMVECCNIMD-UHFFFAOYSA-N
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Future Directions

Thiosemicarbazides have been the subject of numerous studies due to their wide range of biological activities . Future research directions are oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

Biochemical Analysis

Biochemical Properties

4-Trityl-3-thiosemicarbazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with human carbonic anhydrase IX, where it acts as an inhibitor . This interaction is significant because carbonic anhydrase IX is involved in maintaining pH balance in cells and tissues, and its inhibition can lead to potential therapeutic effects, especially in cancer treatment . Additionally, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in cancer cell lines such as U87 and HeLa, leading to apoptosis . This compound also affects the expression of proteins involved in apoptosis, such as Bax and Bcl-2, thereby promoting cell death in cancer cells . Furthermore, this compound has been shown to inhibit the growth of bacterial cells by interfering with their DNA replication processes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with carbonic anhydrase IX involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition disrupts the enzyme’s role in pH regulation, leading to altered cellular functions. Additionally, this compound has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing bacterial proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained cytotoxic effects in cancer cells, leading to prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its interaction with carbonic anhydrase IX, where it acts as an inhibitor . This interaction affects the enzyme’s role in pH regulation and metabolic flux, leading to altered metabolite levels in cells . Additionally, the compound’s metabolism involves its conversion to other active metabolites, which may contribute to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as lipophilicity and molecular size, which facilitate its passage through biological membranes . Additionally, binding proteins play a role in its transport, ensuring its delivery to target sites within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic efficacy . For instance, its localization in the nucleus allows it to interact with DNA and inhibit DNA replication in bacterial cells .

Preparation Methods

The synthesis of 4-Trityl-3-thiosemicarbazide typically involves the reaction of trityl chloride with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

4-Trityl-3-thiosemicarbazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiosemicarbazides and their derivatives.

Comparison with Similar Compounds

4-Trityl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific trityl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-amino-3-tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBVNMVECCNIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375397
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21198-26-5
Record name 4-Trityl-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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